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Ent-kauran-17,19-dioic acid

Cat. No.: B1630320
M. Wt: 334.4 g/mol
InChI Key: HITLMPHPGUZLGI-UHFFFAOYSA-N
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Description

Classification and Overview of Ent-Kaurane Diterpenoids

Diterpenoids are a diverse class of natural compounds built from four isoprene (B109036) units, resulting in a 20-carbon skeleton. Based on their cyclic structure, they can be categorized into various groups, including acyclic, monocyclic, bicyclic, tricyclic, and tetracyclic compounds. hebmu.edu.cn Ent-kaurane diterpenoids fall under the tetracyclic category, characterized by a distinctive four-ring system. hebmu.edu.cnmagtech.com.cn

The fundamental structure of ent-kauranes consists of a perhydrophenanthrene core (rings A, B, and C) fused to a cyclopentane (B165970) ring (ring D). hebmu.edu.cnsemanticscholar.org The prefix "ent-" signifies a specific stereochemical configuration, indicating that these compounds are the enantiomers of the more common kaurane (B74193) series. This stereochemical inversion occurs at key carbon positions (C-5, C-9, and C-10), a defining feature of the ent-kaurane family. semanticscholar.org The biosynthesis of these complex molecules originates from geranylgeranyl pyrophosphate (GGPP), a common precursor for many terpenoids. hebmu.edu.cnmdpi.com

Natural Occurrence and Botanical Distribution

Ent-kauran-17,19-dioic acid, along with other ent-kaurane diterpenoids, is found in a variety of terrestrial plants. magtech.com.cn It has been identified in several plant families, highlighting its distribution across different botanical species.

Notably, this compound has been isolated from plants belonging to the Annonaceae family, such as Annona glabra and Rollinia mucosa. nih.govfrontiersin.orgnih.gov It has also been reported in species from the Compositae (Asteraceae) family, including Siegesbeckia orientalis and Siegesbeckia pubescens. medchemexpress.combiocrick.commdpi.comalfachemic.comresearchgate.netresearchgate.net Furthermore, its presence has been noted in the Leguminosae family, specifically in Bituminaria morisiana. medchemexpress.commedchemexpress.com

The following table summarizes the botanical sources from which this compound has been isolated:

FamilyGenusSpecies
AnnonaceaeAnnonaglabra
AnnonaceaeRolliniamucosa
Compositae (Asteraceae)Siegesbeckiaorientalis
Compositae (Asteraceae)Siegesbeckiapubescens
LeguminosaeBituminariamorisiana

Academic Research Context and Significance

The academic interest in this compound and its related compounds stems from their structural diversity and the potential insights they offer into plant biochemistry and natural product synthesis. magtech.com.cnsemanticscholar.orgnih.gov The unique tetracyclic framework of ent-kauranes presents a compelling challenge and opportunity for synthetic chemists. magtech.com.cn

Research in this area often focuses on the isolation and structural elucidation of new ent-kaurane diterpenoids from various plant sources. mdpi.com These studies contribute to the growing library of known natural products and provide a basis for further investigation. The chemical modification of the ent-kaurane skeleton is another active area of research, aimed at understanding how structural changes influence the properties of these molecules. hebmu.edu.cn The inherent complexity of the ent-kaurane structure, with multiple reactive sites, makes chemo- and regioselective synthesis a significant scientific endeavor. hebmu.edu.cn

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O4 B1630320 Ent-kauran-17,19-dioic acid

Properties

IUPAC Name

5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5,14-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-18-7-3-8-19(2,17(23)24)14(18)6-9-20-10-12(4-5-15(18)20)13(11-20)16(21)22/h12-15H,3-11H2,1-2H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITLMPHPGUZLGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(C4)C(=O)O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Phytochemical Isolation and Structural Elucidation of Ent Kauran 17,19 Dioic Acid

Isolation Methodologies from Plant Sources

The isolation of ent-kaurane diterpenoids is a multi-step process that begins with the collection and extraction of plant material, followed by fractionation and purification using various chromatographic techniques.

While the user requested information regarding isolation from roots, available research details the isolation of related compounds from the stems of Annona squamosa. A typical phytochemical investigation of Annona squamosa stems involves drying and pulverizing the plant material, followed by extraction with a solvent such as methanol (B129727). The resulting crude extract is then partitioned between different immiscible solvents of varying polarities, for example, ethyl acetate (B1210297) and water, to separate compounds based on their polarity.

The ethyl acetate-soluble fraction, often rich in diterpenoids, is subjected to a series of chromatographic separations. This typically begins with column chromatography over silica (B1680970) gel, eluting with a gradient of solvents like hexane (B92381) and ethyl acetate. This initial separation yields several fractions, which are then further purified using repeated column chromatography, often on silica gel or Sephadex LH-20, and sometimes followed by high-performance liquid chromatography (HPLC) to yield the pure compounds. spectrabase.com

Methodologies for isolating ent-kaurane diterpenoids from other plant species follow similar principles of extraction and chromatography, tailored to the specific plant matrix.

Annona glabra : The bark or fruits of Annona glabra are common sources of ent-kaurane diterpenoids. researchgate.netnih.gov The dried material is extracted with solvents like ethanol (B145695) or methanol. The concentrated extract is then suspended in water and partitioned with solvents such as petroleum ether and ethyl acetate. The ethyl acetate fraction is typically chromatographed on a silica gel column, followed by further purification of the resulting fractions to isolate individual diterpenoids. researchgate.netnih.gov

Rollinia mucosa : This species is also reported as a source of ent-kauran-17,19-dioic acid. frontiersin.org The isolation procedures are expected to follow the general scheme of solvent extraction and multi-step chromatographic purification commonly used for the Annonaceae family.

Sigesbeckia orientalis and Siegesbeckia pubescens : The aerial parts of these plants are extracted with ethanol. The extract is then partitioned, typically between water and ethyl acetate. The ethyl acetate fraction is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to separate the complex mixture of diterpenoids present in these species.

Advanced Spectroscopic Techniques for Structural Confirmation

Once a pure compound is isolated, its chemical structure is determined using a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most powerful of these techniques.

NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. Through a series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, chemists can piece together the connectivity and stereochemistry of complex structures like ent-kaurane diterpenoids.

Table 1: ¹³C NMR Spectral Data of a Related Compound, ent-16α,17-dihydroxykauran-19-oic acid * (Data is for a related compound and serves as an example of typical chemical shifts for this class of diterpenoid) researchgate.net

Carbon No.Chemical Shift (δ) ppm
140.8
219.2
337.8
443.8
556.7
621.9
741.5
844.4
956.4
1039.6
1118.2
1233.1
1343.8
1438.5
1549.0
1683.3
1765.4
1828.9
19184.8
2015.6

Note: The chemical shifts can vary slightly depending on the solvent used.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is often used to determine the precise molecular formula. For detailed structural analysis, especially with techniques like Electron Ionization (EI), compounds are often derivatized to improve their volatility and direct their fragmentation in predictable ways. Carboxylic acids like this compound are typically converted to their methyl esters prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS) using EI.

Electron Ionization (EI) is a hard ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation. The resulting fragmentation pattern is like a molecular fingerprint and can be used to deduce structural features. For the dimethyl ester derivative of this compound, fragmentation would be expected to involve:

Loss of a methoxy (B1213986) group (-OCH₃) from one of the ester functions, resulting in an [M-31]⁺ ion.

Loss of a methoxycarbonyl group (-COOCH₃) , leading to an [M-59]⁺ ion.

Cleavage of the tetracyclic ring system , which can be complex but often provides characteristic ions that help identify the kaurane (B74193) skeleton. The fragmentation is influenced by the stereochemistry and substitution pattern of the rings.

Chemical Ionization (CI) is a softer ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer or adduct formation. This results in less fragmentation and typically produces a prominent pseudomolecular ion ([M+H]⁺ or [M+NH₄]⁺), which clearly indicates the molecular weight of the derivatized compound. This technique is complementary to EI, confirming the molecular mass when the molecular ion is weak or absent in the EI spectrum.

Biosynthesis and Biogenetic Pathways of Ent Kauran 17,19 Dioic Acid

General Biosynthetic Route of Ent-Kaurane Diterpenoids

The biosynthesis of ent-kaurane diterpenoids is a multi-stage process that begins with the formation of C5 isoprene (B109036) units and culminates in a series of cyclization and modification reactions to create the final complex structure. mdpi.com These compounds are widely recognized as intermediates in the biogenesis of gibberellins (B7789140), a class of essential plant growth hormones. nih.govfrontiersin.org

The journey to all diterpenoids, including the ent-kaurane family, begins with the universal C20 precursor, (E,E,E)-geranylgeranyl pyrophosphate (GGPP). mdpi.comnih.gov GGPP itself is assembled from five-carbon (C5) isoprene units, specifically isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comhebmu.edu.cn Plants utilize two distinct pathways to produce these C5 building blocks: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids. mdpi.com Through a series of head-to-tail condensations catalyzed by prenyltransferases, one molecule of DMAPP and three molecules of IPP are sequentially linked to form the linear C20 chain of GGPP. mdpi.comhebmu.edu.cn The specific conformation of GGPP is crucial for the subsequent cyclization steps that determine the stereochemistry of the resulting diterpene skeleton. mdpi.comresearchgate.net

The ent-kaurane skeleton is a critical juncture in plant biochemistry, most notably serving as the direct precursor to the gibberellins (GAs). nih.govnih.gov The formation of ent-kaurene (B36324) is a committed step in GA biosynthesis. nih.gov This diterpene undergoes a series of oxidative modifications to produce various bioactive GAs that regulate numerous aspects of plant growth and development. nih.gov Ent-kaurenoic acid, a closely related compound to ent-kauran-17,19-dioic acid, is a key intermediate in this specific pathway. hebmu.edu.cnnih.gov Therefore, the biosynthetic machinery leading to this compound is intrinsically linked to the fundamental physiological processes governed by gibberellins. nih.govfrontiersin.org

Enzymatic Mechanisms in Ent-kaurane Formation

The transformation of the linear GGPP molecule into the tetracyclic ent-kaurane framework is a remarkable enzymatic feat accomplished by a pair of diterpene synthases (DTS) or cyclases. mdpi.combeilstein-journals.org This process occurs in two distinct steps:

Step 1: Protonation-initiated Cyclization: A class II diterpene synthase, ent-copalyl diphosphate synthase (CPS), catalyzes the initial cyclization of GGPP. nih.govnih.gov This reaction forms the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). beilstein-journals.orgnih.gov

Step 2: Diphosphate Ionization-initiated Cyclization: The ent-CPP intermediate is then utilized by a class I diterpene synthase, ent-kaurene synthase (KS). nih.govnih.gov KS facilitates a complex cascade of further cyclization and rearrangement reactions. This begins with the ionization of the diphosphate group, leading through a series of carbocationic intermediates, including a beyeranyl cation, to ultimately form the tetracyclic skeleton of ent-kaurene. nih.govresearchgate.net

The formation of this compound occurs subsequently through various chemical modifications, such as oxidation, of the parent ent-kaurane carboskeleton. nih.govfrontiersin.org These oxidative steps are typically catalyzed by cytochrome P450 monooxygenases, which decorate the core skeleton to produce the vast diversity of ent-kaurane diterpenoids found in nature. beilstein-journals.org

Biosynthetic StepPrecursorEnzyme ClassKey Enzyme(s)Product
Isoprene Unit Synthesis Acetyl-CoA, Pyruvate, G3P--IPP, DMAPP
GGPP Synthesis IPP, DMAPPPrenyltransferaseGGPP SynthaseGGPP
Bicyclic Intermediate Formation GGPPClass II DTSent-Copalyl Diphosphate Synthase (CPS)ent-Copalyl Diphosphate (ent-CPP)
Tetracyclic Skeleton Formation ent-CPPClass I DTSent-Kaurene Synthase (KS)ent-Kaurene
Final Oxidation ent-Kaurane SkeletonCytochrome P450s-This compound

Synthetic Biology Approaches for Ent-kaurane Production

The complex structure of ent-kaurane diterpenoids makes their chemical synthesis challenging. beilstein-journals.org Consequently, synthetic biology has emerged as a promising alternative for producing these valuable compounds. nih.govbiorxiv.org Researchers have successfully engineered microorganisms, such as Escherichia coli, to act as cellular factories for diterpene production. beilstein-journals.orgnih.gov

These approaches typically involve constructing artificial biosynthetic pathways by introducing the necessary genes from plants or other organisms. beilstein-journals.org For the production of ent-kaurene, the precursor to this compound, genes for ent-CPP synthase and ent-kaurene synthase are co-expressed in a microbial host. beilstein-journals.org For instance, an ent-CPP synthase from Streptomyces sp. and an ent-kaurene synthase from Bradyrhizobium japonicum have been used to establish an ent-kaurene production pathway in E. coli. beilstein-journals.org Through optimization of these engineered pathways, significant titers of ent-kaurene, reaching up to 113 ± 7 mg/L in shake-flask fermentations, have been reported. beilstein-journals.orgnih.gov This strategy provides a sustainable and scalable platform that could be further extended to produce more complex, oxidized derivatives like this compound by incorporating additional enzymes such as cytochrome P450s. beilstein-journals.orgbiorxiv.org

Molecular Mechanisms of Action of Ent Kauran 17,19 Dioic Acid

Modulation of Transcription Factors (e.g., Nuclear Factor Erythroid 2-Related Factor 2, NF-κB)

The direct modulation of specific transcription factors such as Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) and Nuclear factor-kappa B (NF-κB) by ent-kauran-17,19-dioic acid is not extensively detailed in the available scientific literature. While related ent-kaurane diterpenoids have been reported to influence these pathways, specific evidence for this compound is limited. researchgate.netnih.gov

However, its role as a kauralexin phytoalexin in maize points towards its involvement in complex plant defense signaling. nih.gov Phytoalexin biosynthesis in plants is often regulated by intricate signaling networks that can involve transcription factors activated in response to pathogen attacks. nih.gov In maize, kauralexins accumulate in response to fungal infection, suggesting their production is a downstream effect of pathogen-triggered signaling cascades. vjs.ac.vn While the biosynthesis of other plant phytoalexins is known to be regulated by mitogen-activated protein kinase (MAPK) cascades, which in turn can activate transcription factors, the specific regulatory mechanisms for kauralexin biosynthesis are not yet fully understood. nih.gov

Impact on Cellular Signaling Pathways (e.g., Akt/ERK Pathway, Epithelial Growth Factor Receptor Phosphorylation, cAMP Regulation)

The impact of this compound on key mammalian cellular signaling pathways such as the Akt/ERK pathway, epithelial growth factor receptor (EGFR) phosphorylation, and cyclic AMP (cAMP) regulation is not directly established in the provided research. Studies on other closely related ent-kaurane diterpenoids have shown effects on these pathways, such as the activation of the Akt/ERK pathway and EGFR phosphorylation by ent-16α, 17-dihydroxy-kauran-19-oic acid. researchgate.net However, these findings cannot be directly attributed to this compound without specific investigation.

As a phytoalexin, the biosynthesis of this compound (kauralexin A2) in plants is linked to defense signaling. nih.govdokumen.pub In plants, signal transduction in response to stress is known to occur via pathways including mitogen-activated protein kinases (MAPKs). dokumen.pub The regulation of diterpenoid phytoalexin production in rice, for example, involves MAPK signaling. nih.gov This suggests that the synthesis of this compound in maize is likely a component of a MAPK-regulated defense response, though its own direct effect on these pathways remains an area for further research. nih.gov

Interactions with Key Enzymes and Receptors

This compound has demonstrated notable inhibitory effects on the generation of key inflammatory mediators. This suggests interactions with the enzymes responsible for their production. Specifically, it has been shown to inhibit nitric oxide (NO) and superoxide (B77818) anion generation. nih.gov The inhibition of NO and superoxide suggests a potential interaction with enzymes such as inducible nitric oxide synthase (iNOS) and NADPH oxidase, respectively.

As a phytoalexin, one of its primary roles is to defend the plant against pathogens. vjs.ac.vn The antimicrobial mechanisms of natural products like diterpenoids can include the inhibition of essential enzyme functions in the target pathogen. nih.gov While this is a proposed general mechanism for its antifungal activity, the specific enzymes inhibited by this compound in fungal cells have not been fully elucidated.

Table 1: Inhibitory Activity of this compound

Biological Activity IC₅₀ Value (μM) Source
Nitric Oxide (NO) Generation Inhibition 5.25 - 8.65 nih.gov

Cellular Integrity and Membrane Disruption

One of the recognized antimicrobial mechanisms for phytoalexins involves compromising the cellular integrity of the invading pathogen. vjs.ac.vn This can occur through the disruption of the cell membrane. vjs.ac.vnamazonaws.com The extensive membrane damage caused by some phytoalexins leads to significant leakage of electrolytes and other metabolites from fungal cells. amazonaws.com

While this is a plausible mode of action for this compound in its role as an antifungal phytoalexin, direct experimental studies specifically demonstrating its ability to disrupt fungal cell membranes are not detailed in the available literature. General studies on diterpenoids have indicated they can modulate the expression of genes related to cell membrane synthesis in bacteria, but these findings are not specific to this compound. researchgate.net

Structure Activity Relationship Sar Studies of Ent Kauran 17,19 Dioic Acid Derivatives

Influence of Structural Modifications on Bioactivity

Structural modifications of the ent-kaurane skeleton have a profound impact on the biological activity of these compounds. The presence, position, and nature of functional groups can significantly alter their therapeutic properties, including cytotoxic and anti-inflammatory effects. nih.govnih.gov

Key structural features that influence bioactivity include the oxidation state of carbon atoms, the presence of hydroxyl groups, and the nature of substituents on the main tetracyclic framework. nih.govnih.gov For instance, the introduction of hydroxyl groups at various positions on the ent-kaurane nucleus has been shown to enhance cytotoxic activity against several cancer cell lines. Studies have indicated that oxygenated derivatives are generally more active than their non-polar precursors. nih.gov

The degree of functionalization has been associated with higher antitumor activity. nih.gov For example, polyhydroxylated ent-kaurane diterpenes have demonstrated notable anti-tumor activity. nih.gov Modifications at the C-19 position, such as the presence of a carboxylic acid or an aldehyde, also play a crucial role in the bioactivity of these compounds. pnas.org

Below is a data table summarizing the influence of various structural modifications on the bioactivity of ent-kaurane derivatives.

Compound/ModificationStructural FeatureObserved Bioactivity
ent-kaur-16-en-19-oic acidAlkene at C16-C17Anti-inflammatory, antimicrobial, cytotoxic nih.gov
Polyhydroxylated derivativesMultiple hydroxyl groupsEnhanced antitumor activity nih.gov
Derivatives with 6β-OH groupHydroxyl at C-6Antitumor and antibacterial activity nih.gov
Derivatives with hydroxyl at C-7 and/or C-14Hydroxyl at C-7 or C-14Increased antitumor activity nih.gov
ent-kaur-19-al-17-oic acidAldehyde at C-19Induced defense in maize pnas.org

Stereochemical Determinants of Biological Efficacy (e.g., C-16 Stereochemistry)

The stereochemistry of the ent-kaurane scaffold is a critical determinant of its biological efficacy. The spatial arrangement of substituents, particularly at the C-16 position, can significantly influence how these molecules interact with their biological targets.

Research has also highlighted the importance of the stereochemistry of diols in the D-ring. For example, the biotransformation of ent-kauranes with a ent-16β,17-diol by certain fungi leads to specific hydroxylations at other positions, indicating that the C-16 stereochemistry directs the metabolic pathway and the resulting bioactive compounds. nih.gov

The table below illustrates the importance of stereochemistry on the biological activity of selected ent-kaurane derivatives.

CompoundC-16 StereochemistryBiological Efficacy
ent-16β,17-dihydroxy-kauran-19-oic acid16β-hydroxyAnti-HIV activity magtech.com.cn
ent-16α,17-dihydroxy-ent-kauran-19-oic acid16α-hydroxyAntimicrobial activity

Dimerization and Its Pharmacological Implications

Dimerization of ent-kaurane diterpenoids represents another avenue for structural diversification and the modulation of pharmacological activity. These dimeric compounds, formed by the linkage of two monomeric ent-kaurane units, can exhibit unique and often enhanced biological properties compared to their constituent monomers. researchgate.net

Dimeric ent-kauranes have been isolated from various natural sources and have also been synthesized in the laboratory. researchgate.netscispace.com The linkage between the two monomeric units can occur at different positions, leading to a variety of dimeric structures. nih.gov

From a pharmacological perspective, dimerization can lead to a significant increase in cytotoxic activity. nih.gov For example, certain symmetric dimers of ent-kaurane diterpenoids have shown potent cytotoxic activity against various breast cancer cell lines, including those resistant to standard therapies. nih.gov The enhanced activity of these dimers may be attributed to several factors, including increased molecular size and complexity, which could allow for novel interactions with biological targets.

Some dimeric ent-kauranoids have also demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide-stimulated cells. nih.gov The unique three-dimensional structure of these dimers is thought to be crucial for their bioactivity. scispace.com

The following table provides examples of dimeric ent-kaurane diterpenoids and their reported pharmacological effects.

Dimeric CompoundLinkagePharmacological Implication
Crotonkinensin C & DC-17Potent cytotoxic activity against breast cancer cell lines nih.gov
Xerophilsins B-DVariousInhibition of NO production (anti-inflammatory) nih.gov
Annomosin AEster linkageDimeric nature reported from Annonaceae family nih.gov

Preclinical Research and Translational Studies on Ent Kauran 17,19 Dioic Acid

In Vitro Pharmacological Characterization

Laboratory studies using isolated cells and proteins have begun to outline the biological activity of ent-kauran-17,19-dioic acid. A notable in vitro finding is its effect on platelet aggregation. Both 16α-hydro-ent-kauran-17,19-dioic acid and 16β-hydro-ent-kauran-17,19-dioic acid have demonstrated complete inhibition of rabbit platelet aggregation at a concentration of 200 µM. ekb.eg This suggests a potential role as an antiplatelet agent. ekb.eg

While direct in vitro studies on this compound are specific, research on structurally similar ent-kaurane diterpenoids provides a broader context for its potential biological profile. For instance, the related compound ent-16β,17-dihydroxy-kauran-19-oic acid (DDKA) has been shown to significantly block ADP-induced platelet aggregation in washed rat platelets. researchgate.net Other ent-kaurane diterpenes have been investigated for their anti-inflammatory properties in cellular models, such as lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, where they were found to inhibit the production of inflammatory mediators like nitric oxide (NO) and various interleukins. benthamdirect.com Furthermore, studies on DDKA have revealed inhibitory effects on the migration of MDA-MB-231 breast cancer cells in chemotaxis invasion assays, indicating potential anti-metastatic activity. nih.gov

Table 1: In Vitro Activity of this compound

Compound Assay Target/Model Concentration Result Reference
16α/β-hydro-ent-kauran-17,19-dioic acid Platelet Aggregation Rabbit Platelets 200 µM Complete Inhibition ekb.eg

In Vivo Efficacy and Safety Assessments

While in vitro data provide a foundation, in vivo studies in animal models are crucial for understanding the efficacy and safety of a compound in a whole organism. Direct in vivo efficacy and safety data for this compound itself are limited in the reviewed literature. However, research on closely related ent-kaurane diterpenoids offers valuable insights into the potential in vivo activities of this compound class.

For example, ent-16β,17-dihydroxy-kauran-19-oic acid (DDKA) has demonstrated antithrombotic effects in a rat arterio-venous shunt model, where it significantly reduced thrombus weight. researchgate.net The same study also assessed its bleeding side effects by measuring coagulation parameters. researchgate.net In the context of oncology, DDKA was evaluated in a mouse model of lung metastasis, where it was shown to strongly suppress the metastatic spread of MDA-MB-231 breast cancer cells. nih.gov Another study on a different diterpenoid from Siegesbeckia pubescens in a diabetic retinopathy model found that the compound effectively mitigated body weight reduction and attenuated the increase in blood glucose levels in diabetic animals. cjnmcpu.com These studies highlight the therapeutic potential of the ent-kaurane skeleton in various disease models.

Table 2: In Vivo Efficacy of Structurally Related Ent-kaurane Diterpenoids

Compound Animal Model Disease/Condition Key Finding Reference
ent-16β,17-dihydroxy-kauran-19-oic acid (DDKA) Rat Arterio-venous shunt thrombosis Significantly reduced thrombus weight researchgate.net
ent-16β,17-dihydroxy-kauran-19-oic acid (DDKA) Mouse Breast cancer lung metastasis Suppressed lung metastasis of MDA-MB-231 cells nih.gov
14β,16-epoxy-ent-3β,15α,19-trihydroxypimar-7-ene Rat Diabetic Retinopathy Mitigated weight loss and attenuated high blood glucose cjnmcpu.com

Pharmacokinetic Profiling and Disposition (e.g., in Rat Plasma)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is fundamental to its development as a therapeutic agent. The pharmacokinetics of 16α-hydro-ent-kauran-17,19-dioic acid have been specifically studied in rat plasma. nih.govbiocrick.com A sensitive and rapid high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed to quantify the compound in plasma samples. nih.govbiocrick.com

A comparative pharmacokinetic study was conducted in rats following oral administration of approximately 6.0 mg/kg of either the pure monomer of 16α-hydro-ent-kauran-17,19-dioic acid or an equivalent amount contained within a Siegesbeckiae pubescens Makino extract. nih.govbiocrick.com Plasma concentrations were measured at numerous time points up to 72 hours post-administration. nih.govbiocrick.com The analytical method demonstrated good linearity, with calibration curves being linear over the concentration range of 30-12,000 ng/mL. nih.govbiocrick.com A key finding from this research was the observation of a double absorption phenomenon, indicating complex absorption processes in the gastrointestinal tract. nih.govbiocrick.com The study also revealed that the pharmacokinetic profile of the monomer differed significantly when administered alone compared to when it was part of the plant extract. nih.govbiocrick.com

Table 3: Pharmacokinetic Study Parameters for 16α-hydro-ent-kauran-17,19-dioic Acid in Rats

Parameter Description Reference
Subject Rat nih.govbiocrick.com
Analytical Method HPLC-MS/MS nih.govbiocrick.com
Administration Oral nih.govbiocrick.com
Formulations Monomer and Siegesbeckiae pubescens Makino extract nih.govbiocrick.com
Sampling Matrix Plasma nih.govbiocrick.com
Linearity Range 30-12000 ng/mL biocrick.com
Key Observation Double absorption phenomenon and different profiles between monomer and extract nih.govbiocrick.com

Development of High-Throughput Screening Methodologies

The discovery and development of natural products like this compound can be accelerated through modern screening techniques. There has been a call to apply computer-simulated combinatorial chemistry and high-throughput screening (HTS) to the ent-kaurane diterpenoid class to more efficiently discover lead compounds for clinical evaluation. nih.gov

Methodologies relevant to the high-throughput evaluation of this compound class are being employed. For instance, in vitro inflammation models, such as using LPS-stimulated RAW264.7 cells, coupled with ELISA-based determination of cytokines and inflammatory markers, represent an HTS-compatible approach to screen for anti-inflammatory activity. benthamdirect.com Furthermore, computational methods are being used to screen libraries of ent-kaurane diterpenoids for drug-like properties and to predict their activity against various protein targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes. nih.gov For the isolation and analysis of these compounds from natural sources, chromatographic systems coupled with high-throughput data processing enable efficient extraction, and qualitative and quantitative analysis of novel diterpenes. mdpi.com These combined approaches—in silico screening, cell-based HTS assays, and advanced analytical techniques—are essential for systematically exploring the therapeutic potential of this compound and related compounds. nih.govnih.govmdpi.com

Synthetic and Semisynthetic Approaches to Ent Kauran 17,19 Dioic Acid Analogues

Chemical Transformations and Derivatization Strategies

Chemical modification of the ent-kaurane skeleton is a primary strategy for producing analogues of ent-kauran-17,19-dioic acid. These transformations often start with more readily available precursors like ent-kaur-16-en-19-oic acid (kaurenoic acid). ichem.md The main reactive centers for these modifications are the carboxyl groups and the C16-C17 double bond (in unsaturated precursors). ichem.md

Key derivatization strategies include:

Oxidation: This is a common transformation used to introduce new functional groups. Oxidation of the parent skeleton can lead to the formation of hydroxyl or carbonyl groups, significantly altering the molecule's polarity and biological properties. nih.govfrontiersin.org

Reduction: The reduction of the C16-C17 double bond is a fundamental step in converting ent-kaurene (B36324) type structures into ent-kaurane skeletons, which is the core structure of this compound. ichem.md

Esterification and Amidation: The carboxyl groups at C-17 and C-19 are prime targets for esterification or amidation. These reactions create a library of derivatives with varied lipophilicity and potential for altered biological interactions. For instance, the synthesis of alkyl kaurenoates has been explored to generate new derivatives for pharmacological evaluation. ichem.md

Rearrangements: The tetracyclic skeleton of ent-kauranes is prone to skeletal rearrangements under certain reaction conditions. While often a challenge, these rearrangements can also be exploited to create unique and complex new structures that are not easily accessible through other means. nih.govfrontiersin.org

These chemical strategies allow for the systematic modification of the ent-kaurane structure, providing a platform for developing a wide range of analogues for further study.

Microbiological Transformations for Novel Structures

Microbiological transformations are a powerful tool for creating novel ent-kaurane analogues, often achieving high regio- and stereospecificity that is difficult to replicate with standard chemical methods. longdom.org This "green chemistry" approach utilizes whole-cell cultures of fungi or bacteria to catalyze reactions, typically hydroxylation, at non-activated carbon atoms. longdom.orgjmaps.in

Fungi, in particular, have been successfully employed to modify ent-kaurane diterpenoids. For example, fungi such as Aspergillus niger and Fusarium moniliforme are known to increase the polarity of diterpenoids by introducing hydroxyl groups. longdom.org The fungus Beauveria sulfurescens has been used in the biotransformation of 16α,17-epoxy-ent-kaurane-19-oic acid, a related kaurane (B74193), yielding several hydroxylated derivatives, including a new ent-kaurane diterpenoid, 7β,17-dihydroxy-ent-kaur-15-en-19-oic acid. nih.gov

These biotransformations are valuable for:

Introducing Chirality: Creating specific stereoisomers that can have different biological activities.

Improving Bioactivity: The resulting hydroxylated metabolites often exhibit more potent biological effects than the parent compounds. longdom.org

Generating Unique Structures: Producing derivatives that would be challenging or economically unfeasible to synthesize chemically. longdom.org

The table below summarizes examples of microbiological transformations on related ent-kaurane skeletons.

SubstrateMicroorganismMajor Product(s)Reference
16α,17-Epoxy-ent-kaurane-19-oic acidBeauveria sulfurescens ATCC 7159-F7β,17-Dihydroxy-ent-kaur-15-en-19-oic acid and other hydroxylated ent-kauranes nih.gov
SteviolAspergillus nigerent-13,16β,17-Trihydroxykauran-19-oic acid longdom.org
ent-Kaur-16-en-19-oic acid (Kaurenoic acid)Various FungiHydroxylated derivatives ichem.md

Synthesis of Potential Biologically Active Substances

The primary motivation for synthesizing analogues of this compound is the discovery of new compounds with therapeutic potential. The parent ent-kaurane structure and its derivatives are associated with a wide spectrum of biological activities. ichem.mdnih.gov Synthetic and semisynthetic modifications aim to enhance these activities or to create compounds with novel biological profiles.

Research has shown that derivatives of the ent-kaurane skeleton exhibit a range of pharmacological effects:

Antibacterial Activity: Newly synthesized ent-kaurane diterpenes have demonstrated moderate efficacy against clinically relevant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). mdpi.com Some analogues also show synergistic effects when combined with existing antibiotics like doxorubicin (B1662922) and vancomycin. mdpi.com

Anti-inflammatory Activity: Many ent-kaurane derivatives, such as ent-16β,17-dihydroxykauran-19-oic acid, have been shown to possess anti-inflammatory properties. medchemexpress.com For instance, they can inhibit the production of nitric oxide (NO), a key mediator in inflammatory processes. medchemexpress.commdpi.com

Antitumor/Cytotoxic Activity: Derivatives of kaurenoic acid have been reported to have antitumor activity against various cancer cell lines, including breast cancer and human glioblastoma cells. frontiersin.org

Anti-platelet Aggregation Activity: Certain ent-kaurane diterpenoids, such as 16α-hydro-19-al-ent-kauran-17-oic acid, have displayed significant inhibitory effects on platelet aggregation. mdpi.com

The table below highlights specific ent-kaurane analogues and their observed biological activities.

Compound/AnalogueObserved Biological ActivityReference
Sigesbeckin A (18-O-acetyl-kauran-16-ent-19-oic acid)Moderate antibacterial activity against MRSA and VRE mdpi.com
ent-16β,17-Dihydroxykauran-19-oic acidInhibition of nitric oxide production (anti-inflammatory) medchemexpress.com
16α-Hydro-19-al-ent-kauran-17-oic acidAnti-platelet aggregation mdpi.com
Microbial-derived Kaurenoic acid derivativesAntitumor activity against breast cancer (MCF-7, 4T1) and glioblastoma (U87) cell lines frontiersin.org

Analytical Methodologies for Quantification and Research Applications

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-Evaporative Light Scattering Detection, HPLC-Tandem Mass Spectrometry)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and quantification of ent-kauran-17,19-dioic acid. This method is often coupled with various detectors to enhance its sensitivity and selectivity.

One established method involves HPLC with evaporative light scattering detection (HPLC-ELSD). biocrick.com This technique is particularly useful for the simultaneous quantification of multiple diterpenoids, including this compound, in plant extracts. biocrick.com A typical HPLC-ELSD method utilizes a C18 reversed-phase column with a gradient mobile phase, such as acetonitrile (B52724) and aqueous formic acid, to achieve effective separation. biocrick.comchemfaces.com The ELSD parameters, like the drift tube temperature and nitrogen flow rate, are optimized to ensure a stable baseline and high sensitivity. biocrick.com Method validation for HPLC-ELSD has demonstrated excellent linearity (with correlation coefficients often exceeding 0.999), precision (with relative standard deviations typically below 3.5%), and accuracy (with recoveries in the range of 96.5% to 102.0%). biocrick.comchemfaces.com

For even greater sensitivity and specificity, especially in complex biological matrices, high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is employed. nih.gov This powerful technique allows for the precise identification and quantification of this compound, even at very low concentrations. nih.gov Chromatographic separation is often achieved on a C18 column with an isocratic or gradient mobile phase, such as a mixture of methanol (B129727) and water containing ammonium (B1175870) acetate (B1210297). nih.govresearchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. nih.gov HPLC-MS/MS methods have been successfully developed and validated for the analysis of this compound in biological samples like rat plasma. nih.govresearchgate.net

Table 1: HPLC-ELSD Method Parameters for Diterpenoid Analysis

Parameter Value
Column Waters Symmetry Shield™ RP18 (250 mm × 4.6 mm, 5 µm) biocrick.com
Mobile Phase Gradient of Acetonitrile (B) and 0.3% v/v aqueous formic acid (A) biocrick.com
Flow Rate 1.0 mL/min biocrick.com
ELSD Drift Tube Temperature 103°C biocrick.com
Nitrogen Flow Rate 3.0 L/min biocrick.com
Linearity (r) > 0.999 biocrick.com
Precision (RSD) < 3.5% biocrick.com
Accuracy (Recovery) 96.5% - 102.0% biocrick.com

Table 2: HPLC-MS/MS Method Parameters for Analysis in Rat Plasma

Parameter Value
Column Waters Symmetry C18 (2.1 × 100 mm, 3.5 µm) nih.gov
Mobile Phase Isocratic; methanol-water with 5 mmol/L ammonium acetate (70:30, v/v) nih.gov
Flow Rate 0.2 mL/min nih.gov
Linearity Range 30-12000 ng/mL nih.gov
Detection Tandem Mass Spectrometry nih.gov

Application in Botanical Extract Analysis and Biological Sample Profiling

The developed analytical methodologies have been instrumental in the analysis of this compound in various botanical and biological contexts.

In the realm of botanical analysis, HPLC-ELSD has been successfully applied to determine the content of this compound and other major diterpenoids in the aerial parts of Siegesbeckia pubescens. biocrick.comchemfaces.com This is significant as this plant is a source of various bioactive compounds. researchgate.net The method's ability to simultaneously quantify multiple components allows for a comprehensive chemical fingerprinting of the plant extract, which is crucial for quality control and standardization. biocrick.com Furthermore, this compound has also been isolated from the leaves of Annona reticulata and Annona squamosa pericarp, highlighting its presence in the Annonaceae family. mdpi.comasianpubs.orgnih.gov

In the field of biological sample profiling, HPLC-MS/MS has proven invaluable for pharmacokinetic studies. nih.gov A sensitive and reproducible method was developed to analyze 16α-hydro-ent-kauran-17,19-dioic acid in rat plasma. nih.govresearchgate.net This allowed for a comparative pharmacokinetic study after oral administration of the pure compound versus a Siegesbeckia pubescens extract. nih.gov Such studies are fundamental in understanding the absorption, distribution, metabolism, and excretion of the compound, providing insights into its behavior within a biological system. nih.gov

Table 3: Research Findings on the Application of Analytical Methods

Application Area Plant/Biological Matrix Analytical Technique Key Findings Reference
Botanical Extract Analysis Siegesbeckia pubescens HPLC-ELSD Simultaneous quantification of seven major diterpenoids, including this compound. biocrick.comchemfaces.com biocrick.com
Botanical Extract Analysis Annona reticulata leaves Column Chromatography Isolation and identification of 16α-hydro-ent-kauran-17,19-dioic acid. mdpi.com mdpi.com
Biological Sample Profiling Rat Plasma HPLC-MS/MS Development of a sensitive method for pharmacokinetic studies of 16α-hydro-ent-kauran-17,19-dioic acid. nih.gov nih.gov

Table 4: List of Compounds Mentioned

Compound Name
This compound
16α-hydro-ent-kauran-17,19-dioic acid
Kirenol
Hythiemoside B
Darutigenol
ent-16β,17,18-trihydroxy-kauran-19-oic acid
ent-17,18-dihydroxy-kauran-19-oic acid
ent-16β,17-dihydroxy-kauran-19-oic acid
16α-H-ent-kaurane-17,18-dioic acid, 17-methyl ester
18-hydroxy-kauran-16-ent-19-oic acid
ent-15β-hydroxy-kaur-16-en-19-oic acid
ent-15β,17-dihydroxykauran-19-oic acid
ent-kuarane-16α,17,18-triol
16-O-acetyldarutigenol
annonaretin A
kaurenoic acid
taraxerol
β-sitosterol
16α-hydro-19-al-ent-kauran-17-oic acid
6β-hydroxystigmast-4-en-3-one
17-acetoxy-16β-ent-kauran-19-oic acid
(2S)-di-O-methylquiritigenin
(-)-ent-kaur-17-acetoxy,19-oic acid
16α,17- dihydroxy-ent-kauran-19-oic acid

Future Research Directions and Therapeutic Development for Ent Kauran 17,19 Dioic Acid

Addressing Current Research Gaps in Ent-Kaurane Bioactivities

A significant portion of the research on ent-kaurane diterpenoids, including ent-kauran-17,19-dioic acid, has historically concentrated on their isolation from natural sources and structural elucidation. frontiersin.orgnih.govfrontiersin.org While essential, this focus has left considerable gaps in our understanding of their full therapeutic potential. For this compound, preliminary studies have hinted at specific bioactivities, but comprehensive investigations are largely absent.

Identified Bioactivities and Existing Gaps: Initial research has identified anti-platelet and antibacterial activities for this compound. One study reported its complete inhibitory effect on rabbit platelet aggregation at a concentration of 200 µM. ekb.eg Another investigation noted its activity against Escherichia coli. However, the underlying mechanisms of action for these effects remain unelucidated. Furthermore, a study that screened compounds from Annona reticulata for their ability to inhibit nitric oxide (NO) production found that this compound did not exhibit significant activity in this specific anti-inflammatory assay. mdpi.com

The primary research gaps for this compound include:

Mechanistic Studies: There is a distinct lack of research into the molecular targets and signaling pathways through which this compound exerts its observed biological effects.

Expanded Bioactivity Screening: The full spectrum of its pharmacological potential is unknown. In silico studies on the broader ent-kaurane class predict a wide range of activities, including anticancer, immunosuppressant, and hepatoprotective effects, which have not been systematically investigated for this specific molecule. nih.govnih.govresearchgate.net

Pharmacokinetic Profiling: While a foundational study on the pharmacokinetics of 16α-hydro-ent-kauran-17,19-dioic acid in rats has been conducted, more detailed absorption, distribution, metabolism, and excretion (ADME) studies are necessary. nih.govbiocrick.com The initial study revealed a complex "double absorption" phenomenon, indicating that its behavior in a biological system is not straightforward and requires further investigation to ensure adequate bioavailability for therapeutic effect. nih.govbiocrick.com

The following table summarizes the reported bioactivities from preliminary research on this compound and its isomers.

Compound Name Reported Bioactivity Effective Concentration/Details Source
16α-hydro-ent-kauran-17,19-dioic acidAnti-platelet AggregationComplete inhibition at 200 µM ekb.eg
16β-hydro-ent-kauran-17,19-dioic acidAnti-platelet AggregationComplete inhibition at 200 µM ekb.eg
16α-hydro-ent-kauran-17,19-dioic acidAntibacterialActive against E. coli-
16α-hydro-ent-kauran-17,19-dioic acidNO Production InhibitionNot significant mdpi.com

Rational Drug Design and Optimization

The ent-kaurane skeleton is considered a privileged scaffold in medicinal chemistry, amenable to structural modifications to enhance potency, selectivity, and pharmacokinetic properties. ichem.mdnih.gov For this compound, its structure presents clear opportunities for rational drug design. The presence of two carboxylic acid groups at positions C-17 and C-19 offers reactive handles for chemical derivatization.

Strategies for optimization could include:

Modification of Carboxylic Acid Groups: Esterification or amidation of the carboxyl groups could modulate the compound's lipophilicity and water solubility, potentially improving its absorption and cell permeability. ichem.md Such changes can also influence how the molecule interacts with biological targets.

Skeletal Functionalization: Chemical or microbiological transformations can introduce new functional groups, such as hydroxyl groups, onto the tetracyclic core. ichem.md These modifications have been successfully employed with other ent-kauranes, like ent-kaur-16-en-19-oic acid, to create analogues with improved cytotoxic activity against cancer cells. researchgate.net

Synergistic Combinations: Exploring the use of this compound in combination with existing drugs is a viable strategy. A study on related diterpenes from Sigesbeckia orientalis demonstrated synergistic antibacterial effects when combined with conventional antibiotics. mdpi.com This approach could enhance therapeutic efficacy and combat drug resistance.

In silico analyses of large libraries of ent-kaurane diterpenoids have shown that these compounds generally possess drug-like properties, aligning with established criteria for oral bioavailability. nih.govresearchgate.net However, these studies also highlight the need to carefully manage properties like lipophilicity and to screen for potential toxicity early in the development process. researchgate.netmdpi.com

Potential for Novel Therapeutic Agents and Clinical Translation

The journey from a laboratory finding to a clinical application is a long and complex process, and for the ent-kaurane diterpenoid class, it is a path that is still in its early stages. frontiersin.org Despite the challenges, the diverse biological activities predicted and observed for this class suggest significant potential for developing novel therapeutic agents. nih.govthaibinhjmp.vn

Hurdles and Opportunities: A major impediment to the clinical translation of many promising natural products is the "supply problem"—the difficulty in obtaining sufficient quantities of the compound through isolation from natural sources. researchgate.netnih.gov Therefore, the development of scalable total synthesis or semi-synthetic routes from more abundant precursors is a critical step for the future of this compound as a drug candidate. ichem.md

The existing preclinical data, particularly the pharmacokinetic study in rats, provides a crucial foundation but also highlights a key challenge. nih.govbiocrick.com The observed complex absorption profile must be understood and potentially reformulated to ensure consistent and effective drug exposure in humans. nih.govbiocrick.com Further comprehensive preclinical development would need to include:

In Vivo Efficacy Models: Testing the compound in animal models of specific diseases for which it shows promise in vitro, such as bacterial infections or conditions involving platelet aggregation.

Detailed Toxicology: Rigorous safety and toxicology studies are required to identify any potential adverse effects before human trials can be considered. In silico predictions for the ent-kaurane class suggest generally favorable safety profiles, but this must be confirmed through experimental validation. nih.govresearchgate.net

Formulation Development: Addressing bioavailability challenges through advanced formulation strategies could be key to unlocking the therapeutic potential of this compound. nih.gov

Based on preliminary findings and the broader potential of its chemical class, this compound holds promise as a lead compound. Future focused research that addresses the current knowledge gaps, employs rational design to optimize its properties, and systematically navigates the preclinical development path will be essential for its potential translation into a novel therapeutic agent.

Q & A

Q. What are the primary natural sources and extraction protocols for Ent-kauran-17,19-dioic acid in pharmacological studies?

this compound and its derivatives are primarily isolated from Annona species (e.g., A. squamosa stems, A. reticulata leaves) and Siegesbeckia pubescens . Extraction typically involves ethyl acetate or methanol solvent partitioning, followed by silica gel chromatography for purification. For example, A. squamosa stems yielded 16α-hydro-ent-kauran-17,19-dioic acid via sequential solvent extraction and column chromatography .

Q. What spectroscopic and chromatographic methods are critical for structural elucidation of this compound?

Structural characterization relies on high-resolution mass spectrometry (HR-ESI-MS) for molecular weight determination (e.g., 333.2071 for 16α-hydro-ent-kauran-17,19-dioic acid) and NMR (1H, 13C) for stereochemical analysis. Optical rotation data and comparisons with authentic standards are used to confirm configurations . For instance, compound 3 in was identified via 1H-NMR coupling constants and DEPT experiments .

Q. What bioactivities are commonly associated with this compound derivatives?

Key bioactivities include platelet aggregation inhibition (IC50 = 3.52 μg/mL for 16β-hydro-ent-kauran-17,19-dioic acid), antioxidant effects, and cytotoxicity against cancer cell lines (e.g., lung 95-D and ovarian A2780 cells) . These activities are often tested via in vitro assays, such as DPPH radical scavenging and MTT cell viability protocols .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data (e.g., IC50 variations) across studies?

Variations in IC50 values may arise from differences in plant sources, extraction methods, or assay conditions. For example, A. squamosa-derived 16β-hydro-ent-kauran-17,19-dioic acid showed IC50 = 3.52 μg/mL for platelet aggregation, while other diterpenoids from Siegesbeckia require cross-validation using standardized protocols like ADP-induced aggregation assays . Researchers should document solvent systems, purity levels, and positive controls to enhance reproducibility .

Q. What synthetic strategies enable isotopic labeling of this compound for metabolic studies?

Isotopic labeling (e.g., 14C) involves Wittig reactions with [14C-methyl]triphenylmethyl phosphonium bromide, as demonstrated in the synthesis of [17-14C]ent-kaurenoic acid. Chromium trioxide oxidation and saponification steps are critical for intermediate preparation . Such methods facilitate tracking metabolic pathways in plant or fungal systems.

Q. How do computational methods enhance stereochemical analysis of this compound derivatives?

Density functional theory (DFT) calculations can predict NMR chemical shifts and optical rotations, complementing experimental data. For example, the (16R) configuration of A. cherimola-derived diterpenoids was confirmed via optical rotation comparisons and NOESY correlations . Molecular docking may further predict binding interactions with enzymes like cyclooxygenase .

Q. What experimental designs are optimal for assessing cytotoxic mechanisms of this compound?

Dose-response assays (e.g., 24–72 hr treatments) combined with flow cytometry (apoptosis/necrosis markers) and Western blotting (e.g., caspase-3 activation) are recommended. Studies on A. reticulata leaf extracts used MTT assays and ROS detection to link 16α-hydro-ent-kauran-17,19-dioic acid to oxidative stress-mediated cytotoxicity .

Methodological Best Practices

Q. How should researchers report experimental details to ensure reproducibility?

Follow guidelines in and :

  • Extraction : Specify solvents, temperatures, and chromatography gradients .
  • Characterization : Provide full NMR spectra (δ in ppm, J in Hz) and HR-ESI-MS parameters .
  • Bioassays : Include positive controls (e.g., aspirin for platelet aggregation) and statistical methods .

Q. What strategies resolve structural ambiguities in closely related diterpenoids?

Use 2D-NMR (HSQC, HMBC) to assign quaternary carbons and NOESY for spatial relationships. For example, distinguishing 16α- and 16β-hydroxy isomers in Annona diterpenoids requires HMBC correlations between H-16 and C-17/C-19 .

Data Contradiction Analysis

Q. Why do some studies report this compound in Annona species but not others?

Phytochemical diversity within Annona genera (e.g., A. squamosa vs. A. cherimola) and tissue-specific accumulation (stems vs. leaves) may explain discrepancies. Metabolomic profiling of multiple organs is advised to map compound distribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.